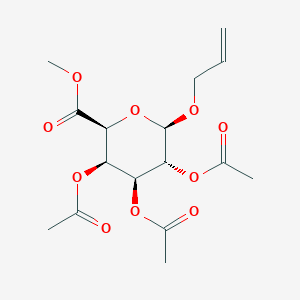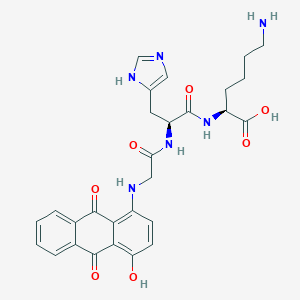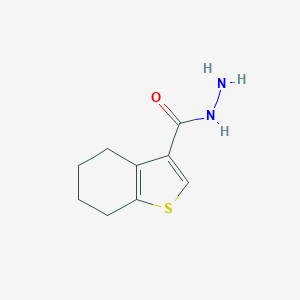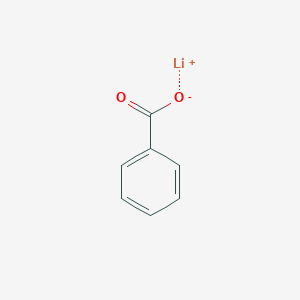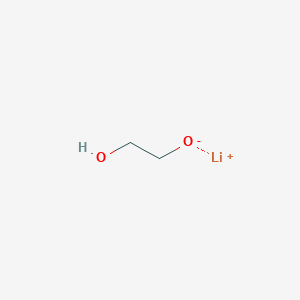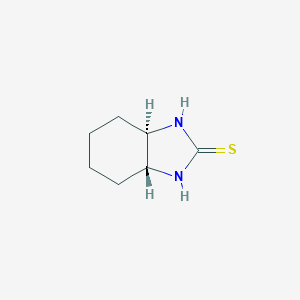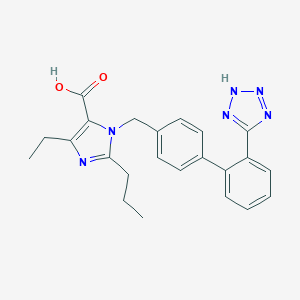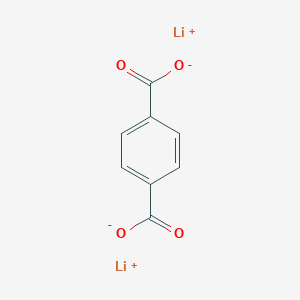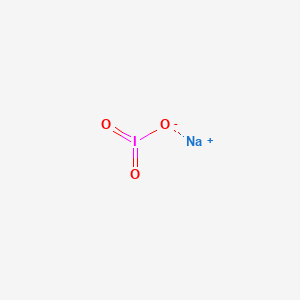
Natriumiodat
Übersicht
Beschreibung
Sodium iodate is an inorganic compound with the chemical formula NaIO₃. It is the sodium salt of iodic acid and appears as a white, crystalline solid. Sodium iodate is known for its strong oxidizing properties and is used in various applications, including analytical chemistry and as a source of iodine in iodized salt .
Wissenschaftliche Forschungsanwendungen
Sodium iodate has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in various chemical reactions and analytical procedures.
Biology: Sodium iodate is employed in studies related to oxidative stress and its effects on biological systems.
Medicine: It is used in research on age-related macular degeneration, where it induces retinal damage in animal models to study potential treatments
Wirkmechanismus
Target of Action
Sodium iodate (NaIO3) is primarily an oxidizing agent . It is used in everyday life in iodised salt . The main targets of sodium iodate are the retinal pigment epithelium (RPE) cells . Sodium iodate causes severe oxidative stress damage to these cells .
Mode of Action
Sodium iodate interacts with its targets, the RPE cells, by causing severe oxidative stress damage . This results in the indirect death of photoreceptors, leading to a loss of visual capabilities . Sodium iodate can be oxidized to sodium periodate in water solutions by hypochlorites or other strong oxidizing agents .
Biochemical Pathways
The primary biochemical pathway affected by sodium iodate is the oxidative stress pathway in RPE cells . The oxidative stress induced by sodium iodate leads to the death of photoreceptors . This process disrupts the normal functioning of the retina and leads to visual impairment .
Pharmacokinetics
It is known that sodium iodate is an oxidizing agent and can react with various substances . It is soluble in water, which may influence its distribution and elimination .
Result of Action
The result of sodium iodate’s action is the induction of oxidative stress in RPE cells, leading to the death of photoreceptors . This leads to visual impairment . Sodium iodate has been used extensively to replicate human age-related macular degeneration (AMD) in cell and animal models .
Action Environment
The action of sodium iodate can be influenced by various environmental factors. For example, sodium iodate is a strong oxidizing agent and can react with various substances . Therefore, the presence of other chemicals in the environment can influence its action. Sodium iodate is also soluble in water, which can affect its distribution and elimination . Furthermore, sodium iodate can ignite combustibles and its thermal decomposition can lead to the release of irritating gases and vapors . Therefore, heat and sources of ignition in the environment can influence its stability .
Biochemische Analyse
Biochemical Properties
Sodium iodate participates in iodometric reactions, where it reacts with excess iodide and acid. The iodine liberated in this reaction can further react with other compounds, such as variamine blue dye, to yield a violet-colored species .
Molecular Mechanism
At the molecular level, Sodium iodate acts as an oxidant. It can participate in redox reactions, leading to the liberation of iodine . This iodine can then interact with other biomolecules, potentially influencing their function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium iodate can change over time. Factors such as the product’s stability, degradation, and long-term effects on cellular function can influence these temporal changes .
Metabolic Pathways
Sodium iodate is involved in iodometric reactions, which are a type of redox reaction
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium iodate can be synthesized through several methods:
Reaction with Iodic Acid: Sodium iodate can be prepared by reacting iodic acid with a sodium-containing base such as sodium hydroxide: [ \text{HIO}_3 + \text{NaOH} \rightarrow \text{NaIO}_3 + \text{H}_2\text{O} ]
Reaction with Iodine and Sodium Hydroxide: Another method involves adding iodine to a hot, concentrated solution of sodium hydroxide or sodium carbonate: [ 3 \text{I}_2 + 6 \text{NaOH} \rightarrow \text{NaIO}_3 + 5 \text{NaI} + 3 \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of sodium iodate typically involves the oxidation of sodium iodide with sodium hypochlorite or another strong oxidizing agent. This process is carried out in aqueous solutions under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium iodate undergoes various chemical reactions, including:
Oxidation: Sodium iodate can be oxidized to sodium periodate in the presence of strong oxidizing agents such as sodium hypochlorite: [ \text{NaIO}_3 + \text{NaOCl} \rightarrow \text{NaIO}_4 + \text{NaCl} ]
Reduction: Sodium iodate can be reduced to sodium iodide using reducing agents like sodium thiosulfate: [ \text{NaIO}_3 + 3 \text{Na}_2\text{S}_2\text{O}_3 \rightarrow \text{NaI} + 3 \text{Na}_2\text{S}_4\text{O}_6 ]
Common Reagents and Conditions:
Oxidizing Agents: Sodium hypochlorite, hydrogen peroxide.
Reducing Agents: Sodium thiosulfate, ascorbic acid.
Major Products:
Oxidation: Sodium periodate.
Reduction: Sodium iodide.
Vergleich Mit ähnlichen Verbindungen
Sodium iodate can be compared with other iodine-containing compounds such as:
Sodium Iodide (NaI): Unlike sodium iodate, sodium iodide is a reducing agent and is commonly used in iodized salt and as a source of iodine in various applications.
Potassium Iodate (KIO₃): Similar to sodium iodate, potassium iodate is used in iodized salt and as an oxidizing agent. potassium iodate is more commonly used in food fortification due to its stability.
Sodium Periodate (NaIO₄): Sodium periodate is a stronger oxidizing agent than sodium iodate and is used in oxidative cleavage reactions in organic chemistry.
Sodium iodate is unique in its balance of oxidizing strength and stability, making it suitable for a variety of applications in research and industry.
Eigenschaften
IUPAC Name |
sodium;iodate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HIO3.Na/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCBONOLBHEDIL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]I(=O)=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaIO3, INaO3 | |
| Record name | sodium iodate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_iodate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17250-90-7 (pentahydrate), 7681-55-2 (Parent) | |
| Record name | Sodium iodate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodic acid, sodium salt, pentahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017250907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90858754 | |
| Record name | Sodium iodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.892 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Hawley] White powder; ]MSDSonline] | |
| Record name | Sodium iodate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7124 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Solubility in water: 9 g/100 cc @ 20 °C; 34 g/100 cc @ 100 °C; soluble in acetic acid; insol in alcohol, 9.0 g/100g H2O at 25 °C | |
| Record name | SODIUM IODATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/749 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
4.28 | |
| Record name | SODIUM IODATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/749 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, crystal powder, White rhombic crystals | |
CAS No. |
7681-55-2, 17250-90-7 | |
| Record name | Sodium iodate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodic acid, sodium salt, pentahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017250907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodic acid (HIO3), sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium iodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium iodate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.793 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM IODATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U558PCS5Z9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM IODATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/749 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MP: decomp | |
| Record name | SODIUM IODATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/749 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



